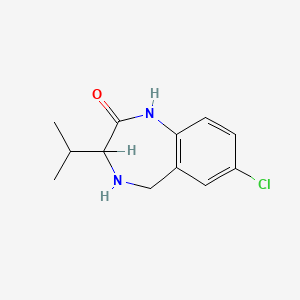
3-Carbethoxy-4-phenyl-5-cyanopyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C14H12N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves a one-pot multicomponent reaction. This reaction typically includes α-hydroxyketones, oxoacetonitriles, and primary amines as starting materials. The reaction is catalyzed by acetic acid and carried out in ethanol at 70°C for about 3 hours. This method provides high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbethoxy-4-phenyl-5-cyanopyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-Carbethoxy-4-phenyl-5-cyanopyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives may lead to new pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole
- 3-Carbethoxy-4-phenyl-5-cyanopyrrole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Propriétés
Numéro CAS |
310431-13-1 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl 5-cyano-4-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11-9-16-12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3 |
Clé InChI |
XLUCRSMGHKJWSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=C1C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)

![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)



![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
